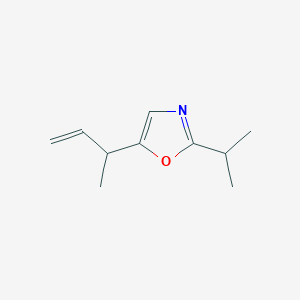

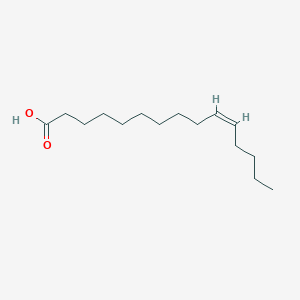

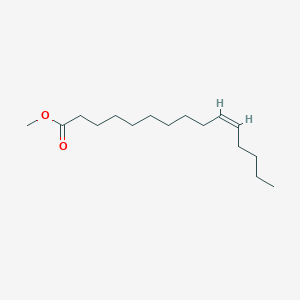

Methyl 14-methylpentadecanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von 14-Methylpentadecansäuremethylester erfolgt typischerweise durch Veresterung von 14-Methylpentadecansäure mit Methanol. Diese Reaktion wird durch saure Bedingungen katalysiert, wobei häufig Schwefelsäure oder Salzsäure als Katalysator verwendet werden . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihre Esterform zu gewährleisten. Industrielle Produktionsverfahren können die Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Ausbeute zu verbessern .

Analyse Chemischer Reaktionen

14-Methylpentadecansäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Alkoholen oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Ester unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in seinen entsprechenden Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid.

Katalysatoren: Schwefelsäure, Salzsäure.

Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Alkohole, Ketone und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

14-Methylpentadecansäuremethylester hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird als Lösungsmittel, Zwischenprodukt und Standard in verschiedenen industriellen Anwendungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 14-Methylpentadecansäuremethylester beinhaltet seine Einarbeitung in Biofilme, die von VRSA produziert werden. Diese Einarbeitung erhöht die Stabilität und Resistenz des Biofilms gegenüber Antibiotika . Die molekularen Zielstrukturen und Wege, die an diesem Prozess beteiligt sind, werden noch untersucht, aber es wird angenommen, dass die Verbindung mit der bakteriellen Zellmembran interagiert, ihre Eigenschaften verändert und zur Biofilmbildung beiträgt .

Wirkmechanismus

The mechanism of action of 14-methyl Pentadecanoic Acid methyl ester involves its incorporation into biofilms produced by VRSA. This incorporation enhances the stability and resistance of the biofilm to antibiotics . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interacts with the bacterial cell membrane, altering its properties and contributing to biofilm formation .

Vergleich Mit ähnlichen Verbindungen

14-Methylpentadecansäuremethylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

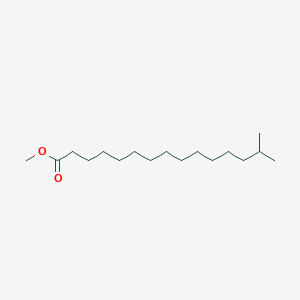

Pentadecansäuremethylester: Diese Verbindung hat eine ähnliche Struktur, jedoch fehlt ihr die Methylgruppe an der 14. Position, wodurch sie weniger hydrophob und weniger wirksam in der Biofilmbildung ist.

Methylisohexadecanoat: Eine weitere ähnliche Verbindung mit einem anderen Verzweigungsmuster, das ihre physikalischen und chemischen Eigenschaften beeinflusst.

Die Einzigartigkeit von 14-Methylpentadecansäuremethylester liegt in seinem spezifischen Methylierungsmuster, das seine Hydrophobizität und seine Rolle bei der Biofilmbildung verstärkt .

Eigenschaften

IUPAC Name |

methyl 14-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCWJNDXBPEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199289 | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-60-2 | |

| Record name | Methyl 14-methylpentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, 14-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl 14-methylpentadecanoate and where is it found?

A1: this compound is a fatty acid methyl ester (FAME) found naturally in various plant species. It has been identified in the bark of Huru crepitans [], the leaves of Iresine herbistii [], Combretum dolichopentalum [], and Hyptis verticillata [], the flowers of Magnolia coco [], and in rice false smut balls []. It has also been found in the lipid profile of white grubs [].

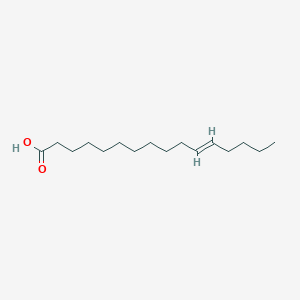

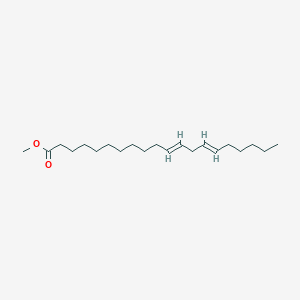

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C17H34O2 and its molecular weight is 270.45 g/mol. This information is consistently reported across multiple studies analyzing its presence in different plant species [, , ].

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various samples [, , , , , , , , ]. This technique allows for the separation and identification of individual compounds within a complex mixture, followed by determination of their relative abundance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)